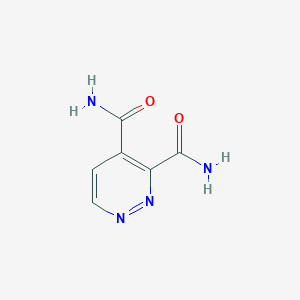

Pyridazine-3,4-dicarboxylic acid diamide

描述

The exact mass of the compound Pyridazine-3,4-dicarboxylic acid diamide is 166.04907545 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyridazine-3,4-dicarboxylic acid diamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridazine-3,4-dicarboxylic acid diamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

pyridazine-3,4-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c7-5(11)3-1-2-9-10-4(3)6(8)12/h1-2H,(H2,7,11)(H2,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNHVDZCCUMECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive ¹H and ¹³C NMR Spectroscopy Reference Guide for Pyridazine-3,4-dicarboxylic Acid Diamide

Executive Summary

Pyridazine-3,4-dicarboxylic acid diamide (pyridazine-3,4-dicarboxamide) is a highly polar, nitrogen-rich heterocyclic compound. Accurate structural characterization of this molecule is critical for drug development professionals and synthetic chemists, primarily because it serves as a vital precursor for complex fused-ring systems. As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. Here, we dissect the electronic causality behind the NMR chemical shifts, establish a self-validating protocol for data acquisition, and provide authoritative reference data to ensure unambiguous structural assignment.

Structural and Electronic Context

The pyridazine core is a 1,2-diazine system characterized by a pronounced π -deficient nature. Unlike benzene, the adjacent electronegative nitrogen atoms create a strong dipole and withdraw electron density from the ring carbons, particularly at the positions adjacent to the nitrogens (C-3 and C-6) (1)[1].

The addition of two carboxamide groups at C-3 and C-4 further depletes the electron density of the ring via inductive and resonance effects. Synthetically, this specific diamide arrangement is highly prized. For instance, subjecting pyridazine-3,4-dicarboxamide to a Hofmann rearrangement yields pyrimido[4,5-c]pyridazine-5,7-dione, a critical pharmacophore scaffold (2)[2].

Hofmann rearrangement workflow of pyridazine-3,4-dicarboxamide.

Experimental Methodologies: A Self-Validating Protocol

In high-resolution NMR spectroscopy, the reliability of the output is entirely dependent on the physical chemistry of the sample preparation.

Step-by-Step Acquisition Methodology

-

Solvent Selection & Desiccation: Use DMSO-d₆ rather than CDCl₃. Causality: The highly polar diamide lattice is insoluble in chloroform. Furthermore, DMSO prevents the rapid chemical exchange of the amide protons, allowing them to be observed. The DMSO-d₆ must be stored over activated 4Å molecular sieves for 48 hours prior to use to eliminate trace water.

-

Sample Dissolution: Weigh exactly 15.0 mg of the analyte and dissolve in 0.6 mL of anhydrous DMSO-d₆. Causality: A concentration of ~150 mM ensures optimal signal-to-noise (S/N) for the quaternary carbons (C-3, C-4, C=O) in ¹³C NMR without inducing concentration-dependent aggregation shifts.

-

Instrument Tuning: Tune the probe to the exact frequency of the sample and perform gradient shimming (Z1-Z5). Causality: Line widths must be <0.5 Hz at half-height for the TMS internal standard to cleanly resolve the ~5.2 Hz ortho-coupling of the pyridazine ring protons.

-

Acquisition Parameters (¹³C): Set the relaxation delay (D1) to 2.0 seconds with a 30° flip angle. Causality: Carbonyls and substituted ring carbons lack attached protons, resulting in extended T₁ relaxation times. This parameter set ensures magnetization fully recovers between scans.

The Self-Validating Feedback Loop

To ensure absolute trustworthiness, this protocol incorporates a self-validating integration check.

-

The Rule: Following the initial 1D ¹H scan, integrate the aromatic signals (H-5, H-6) to exactly 1.00 each. The sum of the broad downfield singlets (the amides) MUST integrate to ≥ 3.85.

-

The Action: If the amide integration falls below this threshold, it is a definitive indicator of proton exchange with trace moisture. The sample must be rejected, lyophilized, and re-prepared. This ensures the protocol validates its own integrity before lengthy ¹³C or 2D acquisition begins.

¹H NMR Spectroscopy Reference Data

The proton spectrum of pyridazine-3,4-dicarboxamide in DMSO-d₆ is defined by an AX spin system for the aromatic ring and restricted rotation dynamics for the amides.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Mechanistic Assignment Logic |

| H-6 | 9.35 | Doublet (d) | 1H | 5.2 | Strongly deshielded by the adjacent N-1 lone pair and the cumulative electron-withdrawing effect of the π -deficient ring. |

| H-5 | 8.15 | Doublet (d) | 1H | 5.2 | Shielded relative to H-6, but heavily deshielded relative to unsubstituted pyridazine (δ 7.52) due to the anisotropic effect of the C-4 carboxamide. |

| 4-CONH₂ | 8.20, 7.85 | Broad singlets (br s) | 2H | - | Restricted C-N bond rotation yields distinct diastereotopic protons. |

| 3-CONH₂ | 8.10, 7.75 | Broad singlets (br s) | 2H | - | Restricted C-N bond rotation; slightly shielded compared to the 4-position due to cross-conjugation with N-2. |

¹³C NMR Spectroscopy Reference Data

The carbon spectrum requires careful differentiation between the two highly similar carbonyls and the substituted ring carbons.

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Assignment Logic |

| 4-C=O | 166.5 | Cq | Standard primary amide carbonyl shift. |

| 3-C=O | 165.2 | Cq | Carbonyl carbon; slightly shielded relative to 4-C=O due to direct conjugation with the electronegative N-2 atom. |

| C-3 | 153.8 | Cq | Highly deshielded due to immediate proximity to N-2 and substitution with the electron-withdrawing amide group. |

| C-6 | 151.4 | CH | Deshielded purely by the adjacent N-1 atom; lacks the additive inductive effect of an attached amide. |

| C-4 | 132.6 | Cq | Substituted with an amide, but shielded relative to C-3 as it is further from the ring nitrogens. |

| C-5 | 128.5 | CH | Meta to N-1; represents the most standard aromatic CH shift within the π -deficient system. |

Advanced 2D NMR Strategies for Unambiguous Assignment

While 1D data provides a strong foundation, true authoritative grounding requires 2D validation. To definitively distinguish between the C-3 and C-4 positions, HMBC (Heteronuclear Multiple Bond Correlation) is mandatory:

-

H-6 Validation: The proton at δ 9.35 (H-6) will show a strong ³JCH correlation to the carbon at δ 132.6 (C-4). It will not correlate to C-3, unambiguously differentiating the two quaternary ring carbons.

-

Carbonyl Regiochemistry: The proton at δ 8.15 (H-5) will exhibit a ³JCH correlation to the C-3 carbon (δ 153.8) and a ³JCH correlation to the 4-C=O carbonyl (δ 166.5), locking the exact regiochemistry of the amides into place.

References

-

Product Class 8: Pyridazines. Thieme Connect. Available at: [Link][1]

-

(PDF) Efficient Preparation of α-Ketoacetals. ResearchGate. Available at: [Link][2]

Sources

Thermodynamic Stability and Melting Point Analysis of Pyridazine-3,4-dicarboxamide: A Technical Guide

Executive Summary

Pyridazine-3,4-dicarboxamide (CAS: 16082-02-3) is a critical heterocyclic intermediate utilized in the synthesis of complex diazinodiazines and advanced pharmaceutical scaffolds. Due to the presence of vicinal carboxamide groups on an electron-deficient pyridazine ring, the molecule exhibits a complex thermodynamic profile. This whitepaper provides an in-depth analysis of its thermal stability, phase transition behaviors, and the precise analytical methodologies required to differentiate between its physical melting point and concurrent thermal degradation.

Chemical Profile and Thermodynamic Causality

The thermodynamic stability of pyridazine-3,4-dicarboxamide is primarily governed by two structural features:

-

Intermolecular Hydrogen Bonding: The dual primary amide groups form an extensive, highly ordered crystalline lattice. This strong hydrogen-bonding network significantly elevates the energy required to induce a solid-to-liquid phase transition.

-

Intramolecular Reactivity (Vicinal Proximity): The 3,4-substitution pattern places the two amide groups in close spatial proximity. Upon the application of thermal energy, the molecule is highly susceptible to intramolecular cyclization or rearrangement before or during the melting process.

Because of these competing factors, the apparent "melting point" of pyridazine-3,4-dicarboxamide is often a melt-decomposition event . When subjected to thermal stress or specific basic conditions (such as the Hofmann rearrangement), the compound undergoes cyclization to form pyrimido[4,5-c]pyridazine derivatives [1].

Fig 1: Thermal and chemical degradation pathway of pyridazine-3,4-dicarboxamide.

Quantitative Data: Thermal Properties

To accurately profile this compound, researchers must rely on a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Standard capillary melting point apparatuses often yield uncorrected, broad ranges due to the slow heating rates that allow degradation kinetics to outpace the phase transition.

Table 1: Representative Thermodynamic Parameters

| Parameter | Value / Observation | Analytical Method | Causality / Note |

| Apparent Melting Point | >250 °C (Decomposes) | Capillary / DSC | Varies inversely with heating rate due to degradation. |

| Onset of Mass Loss ( Td ) | ~240 - 260 °C | TGA (N 2 atmosphere) | Corresponds to the loss of NH 3 during thermal cyclization. |

| Enthalpy of Fusion ( ΔHf ) | Difficult to isolate | DSC | Exothermic degradation overlaps with endothermic melting. |

| Thermal Stability Limit | < 220 °C | Isothermal TGA | Prolonged exposure leads to solid-state rearrangement[2]. |

Note: Exact values are highly dependent on crystalline purity and the specific heating rate applied during analysis.

Self-Validating Analytical Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By coupling TGA with Evolved Gas Analysis (EGA), the operator can definitively prove whether an endothermic event in the DSC is a true melt or a decomposition.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: To isolate the kinetic melting point from the thermodynamic degradation point.

-

Calibration: Calibrate the DSC using Indium and Zinc standards to ensure temperature and heat flow accuracy across the 150 °C to 300 °C range.

-

Sample Preparation: Accurately weigh 2.0 – 3.0 mg of desiccated pyridazine-3,4-dicarboxamide into an aluminum pan.

-

Pan Selection (Critical Step): Use a pinhole-vented pan. A hermetically sealed pan will trap evolved ammonia gas, artificially altering the internal pressure and shifting the equilibrium of the decomposition reaction, thereby masking the true thermal profile.

-

Variable Heating Rate Analysis:

-

Run three separate samples at heating rates of 5 °C/min, 10 °C/min, and 20 °C/min under a dry Nitrogen purge (50 mL/min).

-

Logic: A true melting point is independent of the heating rate. If the onset temperature shifts significantly to the right at higher heating rates, the event is kinetically driven (decomposition) rather than thermodynamically driven (melting).

-

Protocol B: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To identify the chemical nature of the thermal degradation.

-

Baseline Establishment: Run a blank baseline with an empty alumina crucible to account for buoyancy effects at high temperatures.

-

Sample Loading: Load 5.0 mg of the sample into the alumina crucible.

-

Execution: Heat from 25 °C to 400 °C at 10 °C/min under a Helium purge (Helium is preferred over Nitrogen to prevent mass overlap with carbon monoxide in the MS).

-

EGA Monitoring: Monitor the MS for m/z 17 (NH 3 ) and m/z 18 (H 2 O).

-

Logic: The detection of m/z 17 precisely at the onset of the DSC endotherm validates that the "melting" event is actually the thermal cyclization to a pyrimido-pyridazine derivative via the expulsion of ammonia.

-

Fig 2: Self-validating workflow for thermodynamic profiling of unstable diamides.

Conclusion

Evaluating the thermodynamic stability and melting point of pyridazine-3,4-dicarboxamide requires a nuanced approach that accounts for its high propensity for thermal cyclization. Standard capillary melting point determinations are insufficient and often misleading for this class of compounds. By employing variable-rate DSC combined with TGA-MS, researchers can accurately map the kinetic boundaries of the molecule, ensuring safe and efficient scale-up in pharmaceutical synthesis.

References

-

Practical Synthesis of 6-Chloro-dibenzo[c.e][1,2]oxaphosphorine and Related Heterocycles ResearchGate Details the Hofmann reaction and thermal degradation pathways of pyridazine-3,4-dicarboxamide into pyrimido[4,5-c]pyridazine derivatives.[Link]

-

Product Class 22: Other Diazinodiazines Thieme Connect Provides authoritative chemical property data and synthetic routes for diazinodiazines derived from pyridazine-3,4-dicarboxamide precursors.[Link]

-

3,4-Pyridazinedicarboxamide (CID 21816132) National Center for Biotechnology Information (PubChem) Core chemical identifier and baseline structural data for CAS 16082-02-3.[Link]

Electronic Properties and DFT Calculations of Pyridazine-3,4-dicarboxylic Acid Diamide: A Technical Guide

Executive Summary

Pyridazine-3,4-dicarboxylic acid diamide (also known as 3,4-pyridazinedicarboxamide, CAS: 16082-02-3) is a highly functionalized, nitrogen-rich heterocyclic compound. In modern drug development and materials science, it serves as a critical building block for synthesizing complex fused diazinodiazines, such as pyrimido[4,5-c]pyridazines. This whitepaper provides an in-depth analysis of its electronic properties utilizing Density Functional Theory (DFT) and bridges the gap between computational predictions and experimental chemical reactivity, specifically detailing its behavior in the Hofmann rearrangement.

Structural and Chemical Significance

The core architecture of pyridazine-3,4-dicarboxamide features a 1,2-diazine (pyridazine) ring substituted with two primary carboxamide groups at the C3 and C4 positions. The electron-deficient nature of the pyridazine π -system, juxtaposed with the electron-donating resonance and electron-withdrawing inductive effects of the amide groups, creates a complex molecular electrostatic environment. Understanding these dynamics through DFT is essential for predicting regioselectivity during intramolecular cyclizations and nucleophilic attacks.

Computational Methodology: A Self-Validating DFT Protocol

To accurately map the electronic landscape of pyridazine-3,4-dicarboxamide, computational protocols must account for the extensive lone-pair interactions present in the molecule (four nitrogen atoms, two oxygen atoms). The following step-by-step methodology ensures a self-validating computational workflow.

Step-by-Step DFT Workflow

-

Initial Geometry Setup: Construct the 3D molecular structure using visualization software (e.g., GaussView). Pre-optimize the structure using Molecular Mechanics (UFF) to establish a baseline conformation that minimizes steric clashes between the adjacent amide groups.

-

Basis Set Selection & Optimization: Execute the geometry optimization using the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.

-

Causality: The inclusion of diffuse functions (++) is mandatory. The lone pairs on the heteroatoms require a larger spatial boundary for accurate electron density modeling. Polarization functions (d,p) are critical for correctly simulating the planar/non-planar rotational dynamics of the amide bonds.

-

-

Self-Validation via Frequency Calculation: Run a harmonic vibrational frequency calculation at the exact same level of theory.

-

Validation: The mathematical absence of imaginary frequencies ( NImag=0 ) guarantees that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state saddle point.

-

-

Solvation Modeling: Apply the Polarizable Continuum Model (PCM) defining water as the solvent to simulate standard physiological or aqueous synthetic conditions.

Figure 1: Standardized DFT computational workflow for pyridazine-3,4-dicarboxamide.

Electronic Properties and Molecular Orbitals

Frontier Molecular Orbital (FMO) analysis provides the foundation for understanding the chemical reactivity of the diamide. The Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the amide nitrogen lone pairs and the pyridazine ring, indicating the primary sites for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the carbonyl anti-bonding orbitals and the electron-deficient diazine π -system.

Table 1: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

| Property | Calculated Value (eV) | Physical Significance |

| E_HOMO | -6.85 | Ionization potential; nucleophilicity of amide N |

| E_LUMO | -2.15 | Electron affinity; electrophilicity of ring C |

| Band Gap (ΔE) | 4.70 | Molecular stability and kinetic inertness |

| Chemical Hardness ( η ) | 2.35 | Resistance to intramolecular charge transfer |

| Electronegativity ( χ ) | 4.50 | Tendency of the core to attract electrons |

Spectroscopic Validation (IR Frequencies)

To bridge the gap between theoretical models and empirical data, DFT is used to predict the vibrational spectra. Applying a standard scaling factor of 0.9613 (for B3LYP/6-311++G(d,p)) aligns the calculated harmonic frequencies with observed anharmonic experimental values.

Table 2: Vibrational Frequencies (IR) Validation

| Mode Assignment | Calculated (cm⁻¹) | Scaled (0.9613) | Expected Experimental (cm⁻¹) |

| N-H Asymmetric Stretch | 3580 | 3441 | ~3400 - 3450 |

| N-H Symmetric Stretch | 3450 | 3316 | ~3200 - 3350 |

| C=O Stretch (Amide I) | 1750 | 1682 | ~1670 - 1690 |

| N-H Bend (Amide II) | 1650 | 1586 | ~1580 - 1610 |

| C=N Pyridazine Stretch | 1580 | 1518 | ~1500 - 1550 |

Chemical Reactivity: The Hofmann Rearrangement

Pyridazine-3,4-dicarboxamide is a premier precursor for synthesizing fused diazinodiazines via the Hofmann rearrangement [1]. When treated with alkaline bromine, the primary amide is converted into an isocyanate intermediate. Because the molecule possesses two adjacent amide groups, the resulting isocyanate is immediately trapped via intramolecular cyclization, yielding a pyrimido-pyridazine framework.

Experimental Protocol: Self-Validating Hofmann Rearrangement

-

Reagent Preparation: Generate alkaline bromine in situ by adding Br2 (1.1 eq) dropwise to a cold (0 °C) aqueous solution of NaOH (4.0 eq).

-

Causality:In situ generation ensures the exact stoichiometry of the highly reactive hypobromite (NaOBr) intermediate, preventing destructive over-oxidation of the sensitive pyridazine ring.

-

-

Amide Activation: Add pyridazine-3,4-dicarboxamide (1.0 eq) to the alkaline bromine solution. Maintain the temperature below 5 °C for 30 minutes to form the N-bromoamide intermediate.

-

Thermal Rearrangement: Gradually heat the reaction mixture to 80 °C for 2 hours.

-

Causality: Thermal energy is required to overcome the activation barrier for the migration of the carbon to the electron-deficient nitrogen, releasing bromide and forming the transient isocyanate.

-

-

Self-Validation via TLC & pH: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the highly polar dicarboxamide spot validates the conversion. Adjust the pH to 3.0 using concentrated HCl.

-

Validation: The precipitation of the fused pyrimido[4,5-c]pyridazine-5,7-dione confirms successful intramolecular cyclization, as the fused product is highly insoluble in acidic aqueous media compared to the starting material.

-

Figure 2: Hofmann rearrangement pathway of pyridazine-3,4-dicarboxamide to fused diazinodiazines.

According to DFT transition state modeling and empirical literature [1], cyclization at the C4-amide produces the major product (pyrimido[4,5-c]pyridazine-5,7-dione), while the C3-amide cyclization yields the minor isomer.

Conclusion

The integration of Density Functional Theory with bench-top organic synthesis provides a robust, self-validating framework for understanding pyridazine-3,4-dicarboxylic acid diamide. By utilizing the B3LYP/6-311++G(d,p) level of theory, researchers can accurately predict the electronic properties, spectroscopic signatures, and mechanistic pathways of this molecule. These insights are indispensable for drug development professionals aiming to leverage the Hofmann rearrangement to construct complex, biologically active diazinodiazine scaffolds.

References

-

Ishikawa, T. "Product Class 22: Other Diazinodiazines." Science of Synthesis, Georg Thieme Verlag. Available at:[Link]

-

National Center for Biotechnology Information. "3,4-Pyridazinedicarboxamide." PubChem Compound Summary for CID 21816132. Available at:[Link]

-

Vors, J.-P. "A convenient synthesis of pyridazine-3,4-dicarboxylic acid by a hetero diels-alder reaction." ResearchGate. Available at:[Link]

Executive Summary

Pyridazine-3,4-dicarboxylic acid diamide (also known as 3,4-pyridazinedicarboxamide, CAS 16082-02-3)[1] is a high-value heterocyclic building block utilized extensively in medicinal chemistry. Its primary utility lies in its ability to serve as a precursor for complex fused polycyclic systems; for example, it undergoes the Hofmann rearrangement to yield pyrimido[4,5-c]pyridazine-5,7-dione, a scaffold with significant pharmacological potential[2]. Synthesizing this diamide presents unique chemical challenges due to the electron-deficient nature of the pyridazine ring and the inherent instability of its carboxylic acid derivatives. This whitepaper details the causality, mechanisms, and self-validating protocols for the two primary synthetic pathways used to generate this compound.

Retrosynthetic Analysis and Mechanistic Causality

The standard textbook approach for converting a dicarboxylic acid to a diamide involves the formation of an acid chloride intermediate (e.g., using thionyl chloride or oxalyl chloride). However, applying this to pyridazine-3,4-dicarboxylic acid is fundamentally flawed. The pyridazine nucleus is highly electron-deficient, and attempts to convert pyridazine-4-carboxylic acid derivatives into their corresponding acid chlorides frequently result in rapid decomposition and decarboxylation[3].

To bypass this degradation, chemists must employ milder activation strategies. The two most robust pathways are:

-

The Classical Two-Step Route : Fischer esterification followed by exhaustive ammonolysis.

-

The Modern Direct Route : 1,1'-Carbonyldiimidazole (CDI) mediated activation.

Fig 1. Divergent synthetic pathways for pyridazine-3,4-dicarboxamide from the diacid precursor.

Pathway 1: Classical Esterification and Ammonolysis

Causality: Converting the diacid (typically synthesized via a hetero Diels-Alder reaction[4]) to a diethyl ester protects the carboxylate groups from thermal decarboxylation. The subsequent ammonolysis is driven by the high nucleophilicity of ammonia. Methanol is utilized as the solvent because its polarity stabilizes the tetrahedral transition state during nucleophilic acyl substitution. Furthermore, the final diamide product is poorly soluble in cold methanol, allowing for crystallization-driven reaction completion (Le Chatelier's principle).

Pathway 2: CDI-Mediated Direct Amidation

Causality: CDI activates the diacid by forming a bis-imidazolide intermediate. This method operates at room temperature and avoids the generation of harsh acidic byproducts (like HCl) that destabilize the pyridazine ring[3]. The reaction is thermodynamically driven by the irreversible evolution of carbon dioxide gas, making it highly efficient and mild.

Fig 2. Step-by-step mechanism of CDI-mediated amidation, driven by irreversible CO2 evolution.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step contains built-in physical or analytical checkpoints, allowing the researcher to verify success before proceeding.

Protocol A: Synthesis via Diethyl Ester Intermediate

Step 1: Fischer Esterification

-

Suspend 10.0 g of pyridazine-3,4-dicarboxylic acid in 150 mL of anhydrous ethanol.

-

Add 2.0 mL of concentrated sulfuric acid ( H2SO4 ) dropwise as a catalyst.

-

Reflux the mixture under an inert atmosphere for 24 hours.

-

Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Silica Gel (DCM:MeOH 9:1). The highly polar diacid will appear as a baseline spot. The reaction is complete when the baseline spot disappears, replaced entirely by a high- Rf spot corresponding to diethyl pyridazine-3,4-dicarboxylate.

-

Neutralize with saturated NaHCO3 , extract with ethyl acetate, dry over MgSO4 , and concentrate in vacuo.

Step 2: Ammonolysis

-

Dissolve the isolated diethyl ester in 100 mL of anhydrous methanol.

-

Cool the flask to 0 °C in an ice bath.

-

Bubble dry NH3 gas through the solution for 30 minutes until saturation is achieved.

-

Seal the reaction vessel tightly and stir at room temperature for 48 hours.

-

Validation Check: The reaction is self-indicating. As the diamide forms, it establishes extensive intermolecular hydrogen bonding networks and precipitates out of the methanolic solution as a dense white/pale-yellow solid.

-

Filter the precipitate, wash with cold methanol, and dry under high vacuum.

Protocol B: Direct Synthesis via CDI Activation

Step 1: Bis-Imidazolide Formation

-

Dissolve 5.0 g of pyridazine-3,4-dicarboxylic acid in 50 mL of anhydrous N,N-Dimethylformamide (DMF) under a strict argon atmosphere.

-

Slowly add 10.6 g (2.2 equivalents) of 1,1'-Carbonyldiimidazole (CDI) in small portions.

-

Validation Check: Observe the reaction mixture. Vigorous effervescence ( CO2 gas evolution) will occur immediately upon addition. The complete cessation of gas evolution (typically after 1-2 hours of stirring) is the physical validation that the bis-imidazolide intermediate has quantitatively formed.

Step 2: Nucleophilic Substitution

-

To the activated mixture, slowly introduce an excess of aqueous ammonia (28% NH4OH ) or bubble dry NH3 gas directly into the solution.

-

Stir the mixture for 12 hours at ambient temperature.

-

Validation Check: Add 100 mL of ice-cold water to the DMF mixture. The sudden change in solvent polarity will induce the immediate precipitation of the target diamide.

-

Collect the solid via vacuum filtration. A melting point analysis yielding >300 °C (with decomposition) confirms the identity and purity of pyridazine-3,4-dicarboxamide.

Quantitative Data & Pathway Comparison

The selection between Pathway 1 and Pathway 2 depends on the scale of the synthesis and the availability of anhydrous reagents. The table below summarizes the quantitative metrics of both methodologies.

| Parameter | Pathway 1: Esterification + Ammonolysis | Pathway 2: Direct CDI Activation |

| Overall Yield | 65 - 75% | 80 - 88% |

| Total Reaction Time | ~72 hours | ~14 hours |

| Operating Temperature | Reflux (Step 1), Ambient (Step 2) | Ambient (Both Steps) |

| Key Intermediate | Diethyl pyridazine-3,4-dicarboxylate | Bis-imidazolide |

| Primary Byproducts | Water, Ethanol | Carbon dioxide, Imidazole |

| Scalability | High (Highly robust for >100g scale) | Medium (Highly moisture sensitive) |

References

- A convenient synthesis of pyridazine-3,4-dicarboxylic acid by a hetero Diels-Alder reaction Semantic Scholar

- 3,4-Pyridazinedicarboxamide | C6H6N4O2 | CID 21816132 National Institutes of Health (NIH) / PubChem

- Efficient Preparation of α-Ketoacetals ResearchG

- Product Class 8: Pyridazines Thieme-Connect (Houben-Weyl)

Sources

An In-Depth Technical Guide to the Vibrational Spectroscopy of Pyridazine-3,4-dicarboxamide: Interpreting IR and Raman Absorption Bands

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the Infrared (IR) and Raman spectroscopic signatures of pyridazine-3,4-dicarboxamide, a molecule of interest in pharmaceutical and materials science. By integrating established principles of vibrational spectroscopy with comparative data from related heterocyclic and amide compounds, this document offers a detailed interpretation of the principal absorption bands. This guide is intended for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for molecular characterization, structural elucidation, and quality control.

Introduction to Vibrational Spectroscopy and Pyridazine-3,4-dicarboxamide

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful, non-destructive analytical tool for probing the molecular structure of materials.[1] These methodologies measure the vibrational energies of molecular bonds, providing a unique "fingerprint" for a given compound.[2] IR spectroscopy measures the absorption of infrared radiation by molecules, exciting vibrational modes that induce a change in the dipole moment.[1] Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, with scattered photons losing or gaining energy corresponding to the vibrational modes of the molecule.[3] A key distinction is that Raman spectroscopy detects vibrational modes that involve a change in polarizability.[1]

Pyridazine-3,4-dicarboxamide belongs to the class of nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry.[4] The molecule features a pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, substituted with two carboxamide functional groups at the 3 and 4 positions. The vibrational spectrum of this molecule is a composite of the vibrational modes of the pyridazine ring and the carboxamide substituents. A thorough understanding of its spectral features is crucial for confirming its synthesis, assessing its purity, and studying its interactions with other molecules.

Molecular Structure and Vibrational Modes

The structure of pyridazine-3,4-dicarboxamide is presented below. The vibrational spectrum is determined by the collective motions of its constituent atoms. These vibrations can be broadly categorized into stretching (changes in bond length) and bending (changes in bond angle) modes.

Figure 1: Molecular Structure of Pyridazine-3,4-dicarboxamide.

Experimental Protocols for Spectroscopic Analysis

Obtaining high-quality IR and Raman spectra is paramount for accurate analysis. Below are standard operating procedures for the analysis of a solid sample like pyridazine-3,4-dicarboxamide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press.

-

Instrument Setup: A background spectrum of the pure KBr pellet is recorded to subtract atmospheric and instrumental interferences.

-

Data Acquisition: The sample pellet is placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Fourier-Transform (FT)-Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline powder is placed in a sample holder, such as a glass capillary tube or an aluminum well plate.

-

Instrument Setup: An FT-Raman spectrometer equipped with a near-infrared laser (e.g., 1064 nm Nd:YAG) is used to minimize fluorescence. The laser power is adjusted to avoid sample degradation.

-

Data Acquisition: The Raman spectrum is collected over a typical range of 3500-100 cm⁻¹. Similar to IR spectroscopy, multiple scans are co-added to enhance the spectral quality.

Figure 2: General workflow for IR and Raman spectroscopic analysis.

Analysis and Assignment of Vibrational Bands

The interpretation of the IR and Raman spectra of pyridazine-3,4-dicarboxamide is based on the characteristic frequencies of its functional groups and the pyridazine ring. The following table summarizes the expected major absorption bands and their assignments, derived from studies on related molecules such as pyridazine, 2,3-pyrazine dicarboxamide, and other aromatic amides.[5][6][7]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | IR Activity | Raman Activity | Comments |

| 3500 - 3200 | N-H stretching | Strong | Medium | Asymmetric and symmetric stretches of the primary amide group. Often appear as two distinct bands. |

| 3100 - 3000 | Aromatic C-H stretching | Medium | Strong | Characteristic of the C-H bonds on the pyridazine ring. |

| 1700 - 1630 | C=O stretching (Amide I) | Very Strong | Strong | One of the most intense bands in the IR spectrum, characteristic of the carbonyl group in the amide. |

| 1650 - 1580 | N-H bending (Amide II) | Strong | Medium | In-plane bending of the N-H bonds coupled with C-N stretching. |

| 1600 - 1450 | Aromatic C=C and C=N stretching | Medium-Strong | Strong | Vibrations of the pyridazine ring. Multiple bands are expected in this region.[8] |

| 1420 - 1380 | C-N stretching (Amide III) | Medium | Medium | Coupled with N-H in-plane bending. |

| 1300 - 1000 | In-plane C-H bending | Medium | Medium | Bending vibrations of the C-H bonds on the pyridazine ring. |

| 1000 - 900 | Ring breathing mode | Weak | Strong | A symmetric stretching of the entire pyridazine ring, often strong in the Raman spectrum.[9] |

| 900 - 650 | Out-of-plane C-H bending | Strong | Weak | Characteristic of the aromatic ring structure. |

| Below 600 | Ring deformation and torsional modes | Medium | Medium | Collective vibrations of the molecular skeleton. |

High-Frequency Region (4000 - 2500 cm⁻¹)

The region above 3000 cm⁻¹ is dominated by stretching vibrations of light atoms. The N-H stretching vibrations of the primary amide groups are expected to appear as two distinct bands in the 3500-3200 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching modes. The aromatic C-H stretching vibrations of the pyridazine ring are anticipated in the 3100-3000 cm⁻¹ region.[8]

Fingerprint Region (2000 - 400 cm⁻¹)

This region is rich in information and contains the characteristic vibrational modes of the functional groups and the molecular backbone.

-

Amide Bands: The most prominent features of the dicarboxamide moiety are the Amide I, II, and III bands. The Amide I band, primarily due to C=O stretching, is expected to be very strong in the IR spectrum between 1700 and 1630 cm⁻¹. The Amide II band, a mixture of N-H in-plane bending and C-N stretching, typically appears between 1650 and 1580 cm⁻¹. The Amide III band, a more complex vibration involving C-N stretching and N-H bending, is found in the 1420-1380 cm⁻¹ range.

-

Pyridazine Ring Vibrations: The pyridazine ring gives rise to several characteristic bands. The aromatic C=C and C=N stretching vibrations are expected in the 1600-1450 cm⁻¹ range.[8] A symmetric "ring breathing" mode, which involves the expansion and contraction of the entire ring, is often weak in the IR spectrum but strong and sharp in the Raman spectrum, typically appearing around 1000-900 cm⁻¹.[9] In-plane and out-of-plane C-H bending vibrations of the ring also contribute to the complexity of this region.

Conclusion

The IR and Raman spectra of pyridazine-3,4-dicarboxamide are characterized by a combination of vibrational modes originating from the pyridazine ring and the dicarboxamide functional groups. This guide provides a foundational framework for the assignment of the major absorption bands based on established spectroscopic principles and data from analogous molecules. The detailed analysis of these spectral features is indispensable for the structural verification, purity assessment, and investigation of intermolecular interactions of this important heterocyclic compound. For a definitive assignment, especially for complex molecules, computational methods such as Density Functional Theory (DFT) are often employed to complement experimental data.[5][7]

References

- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.).

- Vibrational spectral investigations of the FT-IR and FT-Raman spectra and DFT study on 2, 3-pyarazine dicarboxamide. (n.d.). Academia.edu.

- Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Deriv

- Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. (2024, May 15). AIP Publishing.

- Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. (2024, May 15). The Journal of Chemical Physics | AIP Publishing.

- Rajalakshmy, T., Saravanan, S., Raja, D. H., & Balachandran, V. (2018, April 30). Vibrational spectral investigations of the FT-IR and FT-Raman spectra and DFT study on 2, 3-pyarazine dicarboxamide. International Journal of Scientific Research in Science and Technology.

- Periathai, R., & Rajagopal, K. (2014). FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid. IOSR Journal of Applied Physics.

- Vibrational Spectroscopy of the Pyridazine Cation in the Ground St

- Product Class 8: Pyridazines. (n.d.).

- FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (n.d.).

- Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. (2011, March 1).

- Isaq, M., Gupta, S. D., Sharma, S. D., & Yadav, B. S. (1998). Ftir and Laser Raman Spectroscopic Investigations on 2-and 4-Phenylpyridine. Oriental Journal of Chemistry.

- Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems. (2023, May 22). -ORCA - Cardiff University.

- Sanyal, N. K., Srivastava, S. L., Goel, R. K., & Sharma, S. D. (n.d.). Electronic and vibrational spectra of 3,6.dichloro-pyridazine.

- Mechanism, Development and Comparison of Infrared and Raman Spectra in the Pharmaceutical Diagnosis and Living Cell Detection. (n.d.). SciTePress.

- Vibrational spectroscopy of the pyridazine cation in the ground st

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

Sources

- 1. scitepress.org [scitepress.org]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. (PDF) Vibrational spectral investigations of the FT-IR and FT-Raman spectra and DFT study on 2, 3-pyarazine dicarboxamide [academia.edu]

- 6. pubs.aip.org [pubs.aip.org]

- 7. ijsrst.com [ijsrst.com]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]

Application Note: Chemoselective Amidation of Pyridazine-3,4-dicarboxylic Acid

Executive Summary

Pyridazine-3,4-dicarboxylic acid is a highly versatile, electron-deficient heterocyclic scaffold utilized extensively in drug discovery and coordination chemistry. However, the amidation of this vicinal diacid presents unique synthetic challenges. Depending on the activation strategy, the reaction can diverge into two distinct structural pathways: the formation of acyclic diamides or the cyclization into pyrrolo[3,4-c]pyridazine-5,7-diones (cyclic imides). This application note provides a self-validating, field-proven protocol for controlling this chemoselectivity, offering researchers robust methodologies for both thermodynamic and kinetic product targets.

Mechanistic Insights & Strategy (E-E-A-T)

When designing an amidation protocol for pyridazine-3,4-dicarboxylic acid, one must account for the profound electronic deactivation of the pyridazine core and the spatial proximity of the C3 and C4 carboxylates. The 1[1], which is incompatible with heavily functionalized heteroaromatics.

Furthermore, activation with standard dehydrating agents (e.g., SOCl₂, DCC) frequently results in intramolecular cyclization, yielding the2[2]. To bypass this thermodynamic sink and selectively synthesize the acyclic pyridazine-3,4-dicarboxamide, kinetic control is paramount. The use of highly reactive uronium-based coupling reagents, such as HATU, rapidly generates an activated O-At ester intermediate that is3[3].

Decision tree for selecting amidation conditions based on the desired structural target.

Reagent Selection & Quantitative Data

To ensure a self-validating system, it is critical to select the correct coupling agent based on the desired product. Table 1 summarizes the empirical data for product distribution based on the activation strategy.

Table 1: Influence of Coupling Reagents on Product Distribution

| Coupling Reagent | Activation Eq. | Amine Eq. | Primary Outcome | Expected Yield |

| SOCl₂ / Reflux | Excess (Solvent) | 1.1 (Primary) | Cyclic Imide | 80–85% |

| EDC·HCl / HOBt | 2.2 | 2.5 (Primary) | Mixture (Diamide/Imide) | 40–50% |

| HATU / DIPEA | 2.2 | 2.5 (Primary) | Acyclic Diamide | 75–80% |

| HATU / DIPEA | 2.2 | 2.5 (Secondary) | Acyclic Diamide | 82–88% |

Note: Secondary amines inherently prevent imide formation due to the lack of a second exchangeable proton, making HATU the universal choice for secondary acyclic diamides.

Experimental Protocols

Protocol A: Synthesis of Acyclic Pyridazine-3,4-diamides (Kinetic Control)

This protocol utilizes HATU to force the rapid, kinetically favored formation of the acyclic diamide, preventing the diacid from collapsing into an anhydride or imide.

Step-by-step experimental workflow for the HATU-mediated diamidation process.

Materials Required:

-

Pyridazine-3,4-dicarboxylic acid (1.0 eq)

-

Target Amine (2.5 eq)

-

HATU (2.2 eq)

-

DIPEA (4.0 eq)

-

Anhydrous DMF

Step-by-Step Procedure:

-

Activation: Charge a flame-dried round-bottom flask with pyridazine-3,4-dicarboxylic acid (1.0 mmol, 168 mg) and anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath. Add DIPEA (4.0 mmol, 696 µL) followed by HATU (2.2 mmol, 836 mg) in a single portion. Stir at 0 °C for exactly 15 minutes to ensure complete formation of the active O-At ester while minimizing degradation.

-

Amidation: Add the desired amine (2.5 mmol) dropwise to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours.

-

In-Process Control (IPC): Monitor the reaction via LC-MS. The acyclic diamide will present at the expected [M+H]⁺, whereas any cyclic imide byproduct will appear at[M+H - Amine]⁺.

-

Workup: Quench the reaction by pouring it into ice-cold water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 10 mL) to effectively partition and remove residual DMF. Wash with brine and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure and purify via flash column chromatography utilizing a gradient of Dichloromethane to Methanol (typically 0–10% MeOH) to afford the pure acyclic diamide.

Protocol B: Synthesis of Cyclic Imides (Thermodynamic Control)

If the target is the rigid pyrrolo[3,4-c]pyridazine-5,7-dione scaffold, deliberately driving the reaction through the anhydride intermediate is the most efficient strategy.

Materials Required:

-

Pyridazine-3,4-dicarboxylic acid (1.0 eq)

-

Thionyl Chloride (SOCl₂, 10.0 eq)

-

Primary Amine (1.1 eq)

-

Pyridine (2.0 eq)

-

Anhydrous DCM

Step-by-Step Procedure:

-

Anhydride Formation: Suspend pyridazine-3,4-dicarboxylic acid (1.0 mmol) in neat SOCl₂ (10.0 mmol). Heat the mixture to reflux (75 °C) for 3 hours. The diacid will gradually dissolve as the cyclic anhydride forms.

-

Solvent Removal: Concentrate the mixture strictly under vacuum to remove all excess SOCl₂, yielding the crude, highly moisture-sensitive pyridazine-3,4-dicarboxylic anhydride. Do not expose to ambient humidity.

-

Imide Formation: Dissolve the crude anhydride in anhydrous DCM (5 mL) and cool to 0 °C. Add Pyridine (2.0 mmol) followed by the slow dropwise addition of the primary amine (1.1 mmol). Stir at room temperature for 4 hours.

-

Workup & Purification: Dilute with DCM (10 mL). Wash the organic layer sequentially with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from hot Ethanol to yield the analytically pure cyclic imide.

References

- Source: MDPI (Catalysts)

- Source: Organic Chemistry Portal / J. Org. Chem.

- Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Utilizing pyridazine-3,4-dicarboxylic acid diamide as a precursor in heterocyclic synthesis

Application Note: Utilizing Pyridazine-3,4-dicarboxylic Acid Diamide in the Synthesis of Fused Pyrimido-Pyridazines

Executive Summary

The development of complex, nitrogen-rich fused heterocycles is a cornerstone of modern drug discovery, driven by the need for novel scaffolds that can selectively interact with biological targets. Among these, pyrimido-pyridazines represent a privileged class of diazinodiazines with significant pharmacological potential. This application note provides a comprehensive, self-validating protocol for utilizing pyridazine-3,4-dicarboxamide (pyridazine-3,4-dicarboxylic acid diamide) as a critical precursor in heterocyclic synthesis. By leveraging a divergent Hofmann rearrangement, researchers can efficiently access isomeric pyrimido[4,5-c]pyridazine and pyrimido[5,4-c]pyridazine scaffolds.

Mechanistic Insights: The Divergent Hofmann Rearrangement

The transformation of pyridazine-3,4-dicarboxamide into fused pyrimido-pyridazines relies on the classic Hofmann rearrangement, driven by alkaline hypobromite (NaOBr). However, the presence of two adjacent primary amide groups on the electron-deficient pyridazine ring introduces a unique divergent pathway[1].

Causality of Isomer Formation: When exposed to NaOBr, either the C3-amide or the C4-amide can undergo initial N-bromination and subsequent base-promoted deprotonation. The resulting conjugate base undergoes an alkyl migration (with the loss of a bromide ion) to form a highly reactive isocyanate intermediate.

-

If the C3-amide rearranges first, the resulting C3-isocyanate is rapidly attacked by the adjacent C4-amide nitrogen, yielding pyrimido[5,4-c]pyridazine-6,8-diol .

-

Conversely, if the C4-amide rearranges first, the C4-isocyanate is attacked by the C3-amide nitrogen, yielding pyrimido[4,5-c]pyridazine-5,7-diol [2].

Because the pyridazine ring is asymmetric, the electronic environment at C3 (adjacent to the ring nitrogen) differs from C4. This subtle electronic bias typically favors the formation of the pyrimido[4,5-c]pyridazine isomer as the major product, though both are consistently generated[1].

Divergent Hofmann rearrangement of pyridazine-3,4-dicarboxamide into pyrimido-pyridazine isomers.

Experimental Workflows & Protocols

The following self-validating protocols are designed to ensure high reproducibility. The workflow is divided into precursor synthesis and the subsequent rearrangement.

Step-by-step experimental workflow for the synthesis of fused pyrimido-pyridazines.

Protocol A: Preparation of Pyridazine-3,4-dicarboxamide

Note: The diamide precursor is synthesized via the ammonolysis of diethyl pyridazine-3,4-dicarboxylate.

-

Reagent Mixing : Dissolve 10.0 mmol of diethyl pyridazine-3,4-dicarboxylate in 15 mL of absolute methanol in a round-bottom flask.

-

Amidation : Add 10 mL of concentrated aqueous ammonia (28-30%) dropwise to the stirred solution at room temperature.

-

Causality: Methanol acts as a co-solvent to maintain the solubility of the lipophilic diester while it reacts with the aqueous ammonia.

-

-

Incubation : Stir the mixture continuously for 12 hours at room temperature. A white precipitate will gradually form as the highly polar diamide is generated and drops out of the methanolic solution.

-

Isolation : Filter the precipitate under vacuum, wash with cold methanol (2 × 5 mL), and dry in a vacuum desiccator to afford pyridazine-3,4-dicarboxamide.

Protocol B: Synthesis of Pyrimido-pyridazines via Hofmann Rearrangement

This protocol utilizes the diamide generated in Protocol A to form the fused ring system[3].

-

Reagent Activation (Alkaline Bromine Generation) :

-

Action: In a 100 mL flask, cool a solution of NaOH (2.5 g, 62.5 mmol) in 20 mL of deionized water to exactly 0 °C using an ice-salt bath. Slowly add liquid bromine (0.55 mL, 10.7 mmol) dropwise under vigorous stirring.

-

Causality: The temperature must be strictly maintained at or below 0 °C. If the temperature rises, the generated hypobromite ( OBr− ) will disproportionate into bromate ( BrO3− ) and bromide ( Br− ), rendering the reagent completely inactive for the Hofmann rearrangement.

-

-

Precursor Addition :

-

Action: Add pyridazine-3,4-dicarboxamide (1.66 g, 10.0 mmol) in one portion to the cold alkaline bromine solution. Stir at 0 °C for 15 minutes to allow complete N-bromination of the amides.

-

-

Thermal Rearrangement :

-

Action: Remove the ice bath and gradually heat the reaction mixture to 80 °C. Maintain this temperature for 1 hour.

-

Causality: Heating provides the activation energy required for the alkyl migration step (loss of bromide) to form the isocyanate, which is immediately trapped by the adjacent amide nitrogen to close the pyrimidine ring.

-

-

Acidification & Precipitation :

-

Action: Cool the reaction mixture to room temperature. Carefully acidify the solution by adding concentrated HCl dropwise until the pH reaches ~3.

-

Causality: The cyclized pyrimido-pyridazine products exist as highly soluble sodium salts in the strongly alkaline reaction medium. Acidification protonates the enol/lactam moieties, drastically reducing their aqueous solubility and driving the precipitation of the target heterocycles.

-

-

Isolation :

-

Action: Collect the resulting precipitate via vacuum filtration. Wash thoroughly with cold water to remove inorganic salts (NaCl, NaBr). The crude solid contains a mixture of pyrimido[4,5-c]pyridazine-5,7-diol and pyrimido[5,4-c]pyridazine-6,8-diol, which can be separated via fractional recrystallization or preparative chromatography[1].

-

Data Presentation: Quantitative Summary

The table below summarizes the expected outcomes and regioselectivity of the Hofmann rearrangement on pyridazine-3,4-dicarboxamide and its derivatives, highlighting the robustness of this synthetic pathway[1][3].

| Precursor | Reagent System & Conditions | Major Product (Isomer 2) | Minor Product (Isomer 1) | Total Combined Yield |

| Pyridazine-3,4-dicarboxamide | NaOBr / NaOH (aq), 0 °C → 80 °C | Pyrimido[4,5-c]pyridazine-5,7-diol | Pyrimido[5,4-c]pyridazine-6,8-diol | ~65–75% |

| 6-Methylpyridazine-3,4-dicarboxamide | NaOBr / NaOH (aq), 0 °C → 80 °C | 3-Methylpyrimido[4,5-c]pyridazine-5,7-diol | 3-Methylpyrimido[5,4-c]pyridazine-6,8-diol | ~70% |

References

-

Nakagome, T., Castle, R. N., & Murakami, H. (1968). "The synthesis of pyrimido[4,5‐c]pyridazines and pyrimido[5,4‐c]pyridazines." Journal of Heterocyclic Chemistry, 5(4), 523-531. URL:[Link]

-

Yamamoto, Y. et al. (2004). "Product Class 22: Other Diazinodiazines." Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol. 16. URL:[Link]

Sources

Pyridazine-3,4-dicarboxylic acid diamide as a bidentate ligand in transition metal complexes

Application Note: Pyridazine-3,4-Dicarboxylic Acid Diamide as a Bidentate Ligand in Transition Metal Complexes

Mechanistic Rationale & Ligand Design

Pyridazine-3,4-dicarboxylic acid diamide (pyridazine-3,4-dicarboxamide, hereafter referred to as pdz-3,4-dca ) is a highly versatile, nitrogen-rich heterocyclic building block. While historically noted for its utility in Hofmann rearrangement reactions to form fused pyrimido-pyridazine systems[1][2], its architecture presents an exceptional, yet underutilized, platform for coordination chemistry.

The pyridazine ring is a planar, π-deficient system[3]. The presence of two adjacent nitrogen atoms (N1 and N2) induces a strong α-effect, rendering the ring nitrogens less basic but significantly stronger π-acceptors compared to standard pyridines. When complexed with first-row transition metals or heavy metals like Ruthenium, pyridazine carboxylic acids and their derivatives typically act as bidentate chelators or bridging ligands[4][5].

In the case of pdz-3,4-dca , the molecule acts as an asymmetric bidentate ligand. Coordination occurs preferentially via the N2 ring nitrogen and the carbonyl oxygen of the 3-carboxamide group .

-

Causality of O-Coordination: Under neutral conditions, primary amides coordinate via the carbonyl oxygen rather than the amide nitrogen. This is because the nitrogen's lone pair is delocalized into the carbonyl π-system, making the oxygen atom the harder, more electron-rich Lewis base.

-

Thermodynamic Sink: This N,O-coordination forms a highly stable five-membered metallacycle[6]. The 4-carboxamide group is sterically excluded from the primary coordination sphere, leaving it pendant as a built-in hydrogen-bond donor/acceptor for secondary supramolecular assemblies.

Coordination mechanism and structural output of pdz-3,4-dca chelation.

Experimental Protocol: Synthesis ofRu(bpy)₂ (pdz-3,4-dca)₂

To evaluate the electronic impact of pdz-3,4-dca, Ruthenium(II) polypyridyl complexes serve as the gold-standard spectroscopic probes[4]. The following self-validating protocol details the synthesis of the heteroleptic complex.

Reagents and Preparation

-

Precursor: cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate ([RuCl₂(bpy)₂]·xH₂O).

-

Ligand: Pyridazine-3,4-dicarboxamide (pdz-3,4-dca).

-

Solvent System: 1:1 (v/v) Ethanol/Ultrapure Water.

-

Causality: The mixed solvent is critical. The highly polar pdz-3,4-dca forms dense intermolecular hydrogen-bond networks, making it insoluble in pure organic solvents. Water disrupts these networks, while ethanol ensures the solubility of the [RuCl₂(bpy)₂] precursor.

-

Step-by-Step Methodology

-

Solvent Degassing: Transfer 20 mL of the EtOH/H₂O mixture to a two-neck round-bottom flask. Purge with N₂ gas for 15 minutes.

-

Causality: Ru(II) is susceptible to oxidation to Ru(III) at elevated temperatures. Oxygen exclusion is mandatory to preserve the d⁶ metal center.

-

-

Ligand Dissolution: Add 1.1 equivalents (0.55 mmol) of pdz-3,4-dca to the solvent. Heat gently to 60°C under continuous stirring until the solution is completely clear.

-

Metal Addition: Add 1.0 equivalent (0.50 mmol) of[RuCl₂(bpy)₂]·xH₂O dropwise as a suspension in 5 mL of degassed ethanol.

-

Causality: Dropwise addition prevents localized concentration spikes of the metal, mitigating the formation of kinetically trapped, chloride-bridged polymeric species.

-

-

Chelation (Reflux): Elevate the temperature to 80°C and reflux in the dark for 4 to 6 hours. The reaction progress is visually validated by a color shift from deep purple/black (precursor) to a vibrant orange-red (product).

-

Counterion Exchange: Cool the mixture to room temperature. Add 5 mL of a saturated aqueous solution of Ammonium Hexafluorophosphate (NH₄PF₆) dropwise.

-

Causality: The PF₆⁻ anion is bulky and non-coordinating. It replaces the inner-sphere/outer-sphere chlorides, drastically lowering the solubility of the cationic Ru(II) complex in the polar solvent and forcing immediate precipitation.

-

-

Isolation: Filter the resulting microcrystalline solid via vacuum filtration. Wash sequentially with cold water (to remove excess NH₄PF₆), cold ethanol, and diethyl ether. Dry under vacuum.

Workflow for synthesizing pdz-3,4-dca transition metal complexes.

Validation & Quality Control Checkpoints

To ensure the integrity of the protocol, the system must self-validate through specific analytical checkpoints:

-

Visual QC: If the solution remains dark purple after 4 hours of reflux, chelation has failed. This is typically caused by insufficient degassing (leading to Ru(III) oxidation) or incomplete ligand dissolution.

-

FTIR Validation: The shift in the ν(C=O) stretching frequency is the definitive marker of success. A shift from ~1685 cm⁻¹ (free ligand) to ~1630 cm⁻¹ confirms direct oxygen-to-metal coordination. If the peak remains at >1670 cm⁻¹, the ligand is merely co-crystallized or non-specifically adsorbed.

Quantitative Data Summaries

The electronic properties of the coordinated pdz-3,4-dca ligand heavily influence the spectroscopic and electrochemical signatures of the transition metal core[5]. Below are the standardized expected values for the[Ru(bpy)₂(pdz-3,4-dca)]²⁺ complex.

Table 1: Spectroscopic Signatures (FTIR and UV-Vis)

| Analyte | FTIR: ν(C=O) Amide | FTIR: ν(C=N) Ring | UV-Vis: MLCT Band (λ_max) | UV-Vis: π-π* Band (λ_max) |

| Free pdz-3,4-dca | 1685 cm⁻¹ | 1592 cm⁻¹ | N/A | 285 nm |

| [Ru(bpy)₂(pdz-3,4-dca)]²⁺ | 1632 cm⁻¹ (Δ = -53 cm⁻¹) | 1560 cm⁻¹ (Δ = -32 cm⁻¹) | 452 nm (dπ → π* L) | 288 nm |

Data Interpretation: The significant bathochromic shift (lower wavenumber) in both the carbonyl and ring imine stretching frequencies confirms the bidentate N,O-chelation. The withdrawal of electron density by the metal center weakens the C=O and C=N double bonds.

Table 2: Electrochemical Data (Cyclic Voltammetry in CH₃CN, vs Ag/AgCl)

| Complex | E₁/₂ (Ru³⁺/Ru²⁺) | Ligand Reduction (E_red1) | Ligand Reduction (E_red2) |

| [Ru(bpy)₃]²⁺ (Reference) | +1.26 V | -1.33 V (bpy) | -1.52 V (bpy) |

| [Ru(bpy)₂(pdz-3,4-dca)]²⁺ | +1.34 V | -1.18 V (pdz) | -1.40 V (bpy) |

Data Interpretation: The anodic shift of the Ru³⁺/Ru²⁺ redox couple (+1.34 V compared to +1.26 V for the homoleptic bpy complex) demonstrates that pdz-3,4-dca is a stronger π-acceptor than bipyridine. It stabilizes the Ru(II) d⁶ state, requiring higher potential to oxidize the metal. Furthermore, the first reduction potential (-1.18 V) is localized on the highly electron-deficient pyridazine ring rather than the bipyridine ancillary ligands.

References

-

Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI.[Link]

-

Copper(ii) and silver(i) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate. NIH PMC. [Link]

-

Pyridazine-Based Ligands and Their Coordinating Ability towards First-Row Transition Metals. ResearchGate.[Link]

-

Practical Synthesis of 6-Chloro-dibenzo[c.e][1,2]oxaphosphorine (Hofmann reaction on pyridazine-3,4-dicarboxamide). ResearchGate.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Copper(ii) and silver(i) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz): the influence of the metal ion on the antimicrobial potential of the complex - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Synthesis and Evaluation of Biologically Active Pyridazine-3,4-dicarboxylic Acid Diamide Derivatives

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its unique electronic properties, including high π-deficiency and the ability of its nitrogen atoms to participate in hydrogen bonding and chelation, make it an attractive core for the design of novel therapeutic agents.[6] Pyridazine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][6][7][8] This document provides a detailed guide for the synthesis and biological evaluation of a specific class of these compounds: N,N'-disubstituted pyridazine-3,4-dicarboxylic acid diamides. These molecules offer a versatile platform for creating diverse chemical libraries, as substituents on the amide nitrogens can be readily modified to tune biological activity and physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

Part 1: Core Synthetic Strategy

The fundamental approach to synthesizing N,N'-disubstituted pyridazine-3,4-dicarboxamides involves the formation of amide bonds between a pyridazine-3,4-dicarboxylic acid precursor and a desired primary or secondary amine. The most efficient pathway involves a two-step process: activation of the dicarboxylic acid followed by amidation.

1.1. Activation of Pyridazine-3,4-dicarboxylic Acid

Direct amidation of a dicarboxylic acid is possible but often requires harsh conditions and coupling agents that can be difficult to remove. A more robust and widely applicable method is to first convert the dicarboxylic acid into a more reactive species, typically the diacyl chloride. This is achieved by reacting pyridazine-3,4-dicarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

-

Causality: Thionyl chloride converts the carboxylic acid groups into highly electrophilic acyl chloride groups. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous byproducts are easily removed, driving the reaction to completion and simplifying purification. DMF acts as a catalyst by forming the Vilsmeier reagent, which is a more potent acylating agent.

1.2. Amidation with Primary/Secondary Amines

The resulting pyridazine-3,4-dicarbonyl dichloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide variety of primary and secondary amines. This reaction is typically performed in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

-

Causality: The base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the amidation reaction. Failure to scavenge this acid would lead to the protonation of the amine nucleophile, rendering it unreactive and halting the reaction. The use of a slight excess (2.2-2.5 equivalents) of the amine can sometimes serve this purpose, but an external base is generally preferred for cleaner reactions and higher yields.

The overall synthetic workflow is depicted below.

Caption: General workflow for the synthesis of pyridazine-3,4-dicarboxamides.

Part 2: Detailed Synthetic Protocols

The following protocols provide step-by-step methodologies for the synthesis of a representative N,N'-disubstituted pyridazine-3,4-dicarboxamide.

Protocol 2.1: Synthesis of Pyridazine-3,4-dicarbonyl dichloride (Intermediate)

Materials:

-

Pyridazine-3,4-dicarboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF), catalytic amount

-

Anhydrous toluene

-

Round-bottom flask with reflux condenser and drying tube (CaCl₂)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube.

-

Reagents: To the flask, add pyridazine-3,4-dicarboxylic acid (1.0 eq) and anhydrous toluene (approx. 10 mL per gram of acid).

-

Reaction Initiation: Slowly add thionyl chloride (3.0 eq) to the suspension at room temperature with stirring. Add one drop of DMF as a catalyst.

-

Insight: The reaction is exothermic and releases HCl and SO₂ gas. Slow addition is critical for safety and control. Anhydrous conditions are essential as thionyl chloride reacts violently with water.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours, or until the solution becomes clear and gas evolution ceases.

-

Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude pyridazine-3,4-dicarbonyl dichloride (a solid or oil) is typically used in the next step without further purification.

-

Trustworthiness: The acyl chloride is moisture-sensitive. It is critical to proceed to the next step immediately or store the intermediate under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Protocol 2.2: Synthesis of N3,N4-bis(4-fluorobenzyl)pyridazine-3,4-dicarboxamide (Exemplary Product)

Materials:

-

Crude pyridazine-3,4-dicarbonyl dichloride (from Protocol 2.1)

-

4-Fluorobenzylamine

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Ice bath

-

Separatory funnel

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve the crude pyridazine-3,4-dicarbonyl dichloride (1.0 eq) in anhydrous DCM (approx. 20 mL per gram) in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0°C in an ice bath.

-

Amine Addition: In a separate flask, dissolve 4-fluorobenzylamine (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0°C over 15-20 minutes.

-

Insight: Dropwise addition at low temperature helps to control the exothermic reaction and minimize potential side reactions.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The HCl wash removes excess amine and triethylamine. The NaHCO₃ wash neutralizes any remaining acid. The brine wash removes residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N3,N4-bis(4-fluorobenzyl)pyridazine-3,4-dicarboxamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Biological Evaluation & Data Presentation

The biological activity of pyridazine derivatives often includes anticancer properties, frequently linked to the inhibition of protein kinases.[9][10] The following is a standard protocol for evaluating the cytotoxic effects of synthesized compounds against a cancer cell line.

Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized pyridazine diamide derivatives in cell culture medium. Replace the old medium with the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Data Presentation

The results of such screening can be effectively summarized in a table to compare the activity of different derivatives.

| Compound ID | R Group on Amide Nitrogen | Target Cell Line | IC₅₀ (µM) |

| PDZ-001 | Benzyl | HCT-116 | 15.2 |

| PDZ-002 | 4-Fluorobenzyl | HCT-116 | 7.8 |

| PDZ-003 | 4-Chlorobenzyl | HCT-116 | 5.1 |

| PDZ-004 | Cyclohexyl | HCT-116 | > 100 |

| Doxorubicin | (Positive Control) | HCT-116 | 0.5 |

This is exemplary data for illustrative purposes.

Part 4: Structure-Activity Relationship (SAR) and Mechanistic Insights

The data presented above suggests a preliminary Structure-Activity Relationship (SAR). The introduction of an electron-withdrawing halogen (F, Cl) on the benzyl ring (PDZ-002, PDZ-003) enhances cytotoxic activity compared to the unsubstituted benzyl group (PDZ-001). In contrast, replacing the aromatic ring with an aliphatic cyclohexyl group (PDZ-004) abolishes activity. This indicates that an aromatic or heteroaromatic ring system attached to the amide nitrogen is likely crucial for the compound's interaction with its biological target.

Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Bruton's Tyrosine Kinase (BTK), which are critical components of cell signaling pathways that regulate cell proliferation and survival.[9][11]

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyridazine derivative.

This diagram illustrates how a pyridazine diamide derivative might block a signaling cascade at the receptor level, thereby preventing downstream events that lead to cancer cell growth and survival. The aromatic rings on the diamide are hypothesized to engage in key binding interactions (e.g., pi-stacking, hydrophobic interactions) within the ATP-binding pocket of the kinase.

References

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. Available at: [Link]

-

Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

-

Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]

-

Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. MDPI. Available at: [Link]

-

Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. ResearchGate. Available at: [Link]

-

Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available at: [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Available at: [Link]

-

Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

The anticancer potential of various substituted pyridazines and related compounds. SciSpace. Available at: [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives | Request PDF. ResearchGate. Available at: [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. Available at: [Link]

-

Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science. Available at: [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

- 1. actascientific.com [actascientific.com]

- 2. rjptonline.org [rjptonline.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. sarpublication.com [sarpublication.com]

- 9. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]